molecular formula C11H15ClO3 B2976583 3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol CAS No. 1487502-22-6

3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol

Cat. No. B2976583
CAS RN: 1487502-22-6
M. Wt: 230.69
InChI Key: BAUDEJKMLFWLOK-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and its role or use in industry or research .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Discovery and Pharmacological Tool

The compound 3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol has been identified as a significant molecule in the discovery of nonpeptidic agonists for the GPR14/urotensin-II receptor. A study highlighted the identification of a related compound, 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954), through a functional cell-based screening. This compound, similar in structure, has shown to have selective agonistic properties on the urotensin-II receptor with an EC50 of 300 nM, suggesting its utility as a pharmacological research tool and potential drug lead due to its selectivity and druglike characteristics (Croston et al., 2002).

Structural and Mechanistic Insights

Another related area of research involves the crystal structure analysis of compounds like cyproconazole, a conazole fungicide, which shares a structural motif with 3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol. The analysis provided insights into the molecular configurations and interactions within the crystal, emphasizing the importance of such compounds in understanding fungicidal activity and the development of new fungicides (Kang et al., 2015).

Chemical Synthesis and Applications

In the realm of chemical synthesis, the compound 2,2-Diphenyl-1,3-dimethoxypropane was synthesized from benzophenone, showcasing a method that could be adapted for synthesizing related compounds like 3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol. This synthesis explores the Darzens condensation among other steps, offering a pathway that could be useful in creating specific configurations for research or therapeutic purposes (Yan Lin-lin, 2011).

Analytical and Electrochemical Studies

Furthermore, analytical determination and mechanistic aspects of compounds like dimethomorph, through electrooxidation studies, present another aspect of research applications. These studies involve the development of electroanalytical procedures for determination and quantification in various samples, providing a foundation for similar analytical methods for 3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol and related compounds (Lucas et al., 2013).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

3-(4-chlorophenyl)-1,1-dimethoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3/c1-14-11(15-2)10(13)7-8-3-5-9(12)6-4-8/h3-6,10-11,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUDEJKMLFWLOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(CC1=CC=C(C=C1)Cl)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1,1-dimethoxypropan-2-ol

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